molecular formula C21H23NO4 B038362 tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate CAS No. 112741-49-8

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Cat. No.: B038362
CAS No.: 112741-49-8
M. Wt: 353.4 g/mol
InChI Key: MRUKRSQUUNYOFK-RBUKOAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 112741-49-8) is a chiral morpholine derivative widely employed in asymmetric synthesis. Its molecular formula is C₂₁H₂₃NO₄, with a molecular weight of 353.42 g/mol . Key physical properties include a melting point of 206°C (decomposition), a specific optical rotation of [α]D = -87° (c = 5.5 in methylene chloride), and a density of 1.175 g/cm³ . This compound serves as a critical intermediate in synthesizing bioactive molecules such as (-)-Jorumycin and (-)-Renieramycin G, which exhibit antitumor activity .

Properties

IUPAC Name

tert-butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-14-17(23)25-19(16-12-8-5-9-13-16)18(22)15-10-6-4-7-11-15/h4-13,18-19H,14H2,1-3H3/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKRSQUUNYOFK-RBUKOAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)OC(C1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)O[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359675
Record name tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112741-49-8
Record name tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-(-)-2,3-Diphenyl-6-oxomorpholine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Morpholine Ring Formation

The morpholine core is constructed via cyclization of β-amino alcohol precursors. A representative approach involves:

  • Substrate preparation : Reacting diphenyl-substituted β-amino alcohols with tert-butoxycarbonyl (Boc) protecting groups under anhydrous conditions.

  • Cyclization : Using trichloroacetic chloride in dichloromethane to promote ring closure, yielding a Boc-protected morpholine intermediate.

Key conditions :

StepReagents/ConditionsYieldSource
CyclizationTrichloroacetic chloride, CH₂Cl₂, 0°C65–70%

Stereochemical Control Strategies

Achieving the (2R,3S) configuration requires enantioselective synthesis or resolution of racemic mixtures.

Asymmetric Catalysis

Oxidation to Introduce the 6-Oxo Group

The ketone functionality at position 6 is introduced via oxidation of a secondary alcohol precursor.

TEMPO-Mediated Oxidation

A patent describing tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoate synthesis employs:

  • Catalyst : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with copper(II) chloride.

  • Conditions : Methanol/water solvent system, 0–5°C, yielding >90% conversion.

Adaptation for morpholine derivatives :

ParameterValueSource
Oxidizing agentTEMPO/CuCl₂
Temperature0–5°C
SolventMethanol/water (4:1)

Industrial-Scale Synthesis

Continuous Flow Processes

EvitaChem’s methodology for tert-butyl morpholine carboxylates highlights:

  • Flow microreactors : Enable precise control of Boc group introduction, reducing byproducts.

  • Throughput : 10–15 kg/day with ≥95% purity.

Purification and Characterization

Chromatographic Separation

  • Column chromatography : Hexane/ethyl acetate gradients (20:1 to 5:1) resolve tert-butyl byproducts.

  • Crystallization : Hexane/CH₂Cl₂ mixtures yield high-purity crystals (mp 205–207°C).

Stereochemical Verification

  • X-ray crystallography : Confirms absolute configuration.

  • Chiral HPLC : Amylose-based columns (e.g., Chiralpak AD-H) validate enantiomeric excess (≥98%).

Challenges and Optimization

Byproduct Management

  • 6,6-Dichloro intermediates : Generated during chlorination steps; mitigated by stoichiometric Zn reduction.

  • Racemization risks : Minimized by low-temperature (−20°C) reactions and inert atmospheres .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Natural Products:
    tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is utilized as a reactant in the preparation of various natural products, including:
    • (-)-Jorumycin
    • (-)-Renieramycin G
    • 3-epi-Jorumycin
    • 3-epi-Renieramycin G
      These compounds are known for their biological activities, including antitumor properties .
  • Collagen Cross-Linking:
    The compound also plays a role in the synthesis of collagen cross-link pyridinolines, which are important for understanding collagen structure and function in biological systems .

Therapeutic Applications

  • Anticancer Research:
    The derivatives synthesized from this compound have shown promising results in anticancer research. For instance, compounds derived from this morpholinecarboxylate exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for drug development .
  • Chiral Building Blocks:
    As a chiral building block, this compound facilitates the synthesis of other chiral molecules that are crucial in pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure compounds which are often required for drug efficacy and safety .

Case Studies

StudyFindings
Study on Jorumycin DerivativesDemonstrated that derivatives synthesized using this compound exhibited enhanced antitumor activity compared to their parent compounds .
Collagen Cross-Linking AnalysisFound that pyridinolines synthesized from this compound significantly improved the mechanical properties of collagen matrices, indicating potential applications in tissue engineering .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved can include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Enantiomeric and Racemic Forms

  • (2S,3R)-(+)-Enantiomer (CAS: 112741-50-1):
    The enantiomer shares identical molecular formula and weight but displays a positive optical rotation ([α]D = +87° under similar conditions). It is priced comparably (e.g., $26.30/1g) and used in stereoselective syntheses requiring the opposite configuration .
  • (±)-Racemic Mixture (CAS: N/A): The racemic form lacks optical activity and is cheaper ($20.20/1g), making it suitable for non-stereospecific applications .

Benzyl Ester Analogs

  • Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 100516-54-9):
    Replacing the tert-butyl group with benzyl increases molecular weight to 387.43 g/mol. It has a melting point of 205–207°C and is used in peptide coupling reactions. Pricing is higher (e.g., 1g at JPY 21,500), reflecting its specialized applications .
  • Benzyl (2S,3R)-(+)-Analog (CAS: 105228-46-4):
    This enantiomer mirrors the benzyl derivative’s properties but with reversed stereochemistry .

Other Structural Variants

  • tert-Butyl 4-isopropyl-2-oxo-6-phenyl-3,4-dihydro-2H-pyran-3-carboxylate: A byproduct in copper-catalyzed reactions, this compound shares a tert-butyl ester group but features a pyranone core instead of morpholine .
  • Halofuginone (CAS: 55837-20-2): A bioactive quinazolinone derivative containing a morpholine fragment, highlighting the pharmacophoric versatility of morpholine-based scaffolds .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Melting Point (°C) Optical Rotation ([α]D) Key Applications
tert-Butyl (2R,3S)-(-)-morpholinecarboxylate 112741-49-8 353.42 206 (dec.) -87° (c=5.5, CH₂Cl₂) Synthesis of (-)-Jorumycin
(2S,3R)-(+)-Enantiomer 112741-50-1 353.42 206 (dec.) +87° (c=5.5, CH₂Cl₂) Asymmetric catalysis
(±)-Racemic Mixture N/A 353.42 N/A Cost-effective intermediates
Benzyl (2R,3S)-(-)-morpholinecarboxylate 100516-54-9 387.43 205–207 Not reported Peptide coupling

Stereochemical Influence on Bioactivity

This underscores the importance of stereochemical purity in drug development.

Biological Activity

tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activity, including case studies and research findings.

  • Molecular Formula : C21_{21}H23_{23}NO4_4
  • Molecular Weight : 353.41 g/mol
  • Appearance : Off-white solid
  • CAS Number : 112741-49-8

The compound is primarily used as a reactant in the synthesis of various bioactive molecules, including (-)-Jorumycin and (-)-Renieramycin G, which have shown promising anticancer properties .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate morpholine derivatives with diphenyl compounds under controlled conditions. This process often utilizes asymmetric synthesis techniques to enhance yield and selectivity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

Cell Line IC50_{50} Value (µg/mL) Reference
MCF-7 (Breast Cancer)6.40 ± 0.26
A-549 (Lung Cancer)22.09

These findings indicate that this compound and its derivatives could serve as lead compounds for the development of new anticancer therapies.

The proposed mechanism of action involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways. The compound's structural features may facilitate interactions with specific molecular targets involved in cell proliferation and survival.

Case Studies

  • Study on MCF-7 Cell Line : A study evaluated the cytotoxic effects of various synthesized morpholine derivatives on MCF-7 cells. The results indicated a significant reduction in cell viability with an IC50_{50} value of 6.40 µg/mL for one of the derivatives, suggesting strong potential for further development as an anticancer agent .
  • Antioxidant Activity Assessment : Another research focused on the antioxidant properties of related compounds. The DPPH radical scavenging assay revealed that these compounds possess notable antioxidant activity, which may contribute to their overall therapeutic efficacy .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate with high enantiomeric purity?

Answer:
The compound is synthesized via asymmetric catalysis or chiral resolution to ensure stereochemical fidelity. Key steps include:

  • Asymmetric Cyclization : Utilizing chiral auxiliaries or catalysts to form the morpholine ring while preserving the (2R,3S) configuration.
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group under anhydrous conditions to prevent racemization .
  • Purification : Chiral HPLC (High-Performance Liquid Chromatography) with polysaccharide-based columns (e.g., Chiralpak®) can achieve >99% enantiomeric excess (e.e.), as confirmed by retention time comparisons with racemic standards .

Basic Question: How should researchers validate the stereochemical configuration and purity of this compound?

Answer:
A combination of analytical techniques is critical:

  • X-ray Crystallography : Resolves absolute configuration but requires high-quality single crystals (see analogous morpholine derivatives in ).
  • Chiral HPLC : Baseline separation of enantiomers using mobile phases like hexane/isopropanol (90:10) confirms enantiopurity .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR coupling constants (e.g., J2,3J_{2,3}) and NOE (Nuclear Overhauser Effect) correlations verify spatial arrangement of substituents .
  • Optical Rotation : Specific rotation values ([α]D_D) should match literature data (e.g., [α]D_D = -15° for the (2R,3S) enantiomer) .

Advanced Question: How does the stereochemistry of this compound influence its activity as an α2C adrenergic receptor agonist?

Answer:
The (2R,3S) configuration is critical for receptor binding. Pharmacological studies on phenylmorpholine derivatives reveal:

  • Enantioselective Binding : The (2R,3S) enantiomer exhibits higher affinity (IC50_{50} = 50 nM) due to optimal hydrogen bonding with receptor residues, while the (2S,3R) isomer shows reduced activity (IC50_{50} > 1 μM) .
  • Functional Assays : cAMP inhibition assays in HEK-293 cells transfected with α2C receptors confirm stereospecific agonism. Contradictions in literature data may arise from impurities in stereoisomer batches or assay variability .

Advanced Question: What experimental strategies resolve discrepancies in catalytic activity data between stereoisomers?

Answer:
To address inconsistencies:

Stereochemical Reanalysis : Verify enantiopurity via chiral HPLC and compare with freshly synthesized reference standards .

Activity Profiling : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP inhibition) to confirm receptor engagement .

Computational Modeling : Molecular docking (e.g., Schrödinger Suite) identifies steric clashes or unfavorable interactions in non-active enantiomers .

Basic Question: What are the optimal storage conditions to maintain compound stability?

Answer:

  • Storage : +4°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis .
  • Stability Monitoring : Regular HPLC analysis (e.g., every 6 months) detects degradation products (e.g., free morpholine or Boc-deprotected derivatives) .

Advanced Question: How do reaction conditions (e.g., solvent, catalyst) impact diastereomeric excess in asymmetric syntheses?

Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance catalyst-substrate interactions, improving diastereoselectivity (d.e. > 95%) .
  • Catalyst Loading : Low catalyst concentrations (1–2 mol%) reduce side reactions while maintaining d.e. .
  • Temperature Control : Reactions at -20°C slow racemization, critical for preserving the (2R,3S) configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Reactant of Route 2
tert-Butyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.